molecular formula C13H25ClN2O3 B2958526 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride CAS No. 2155852-24-5

tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride

Cat. No.: B2958526
CAS No.: 2155852-24-5
M. Wt: 292.8
InChI Key: SWLVPOMUWHQJMP-UHFFFAOYSA-N
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Description

Tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an 8-oxa-2-azaspiro[4.5]decane ring, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride typically involves multiple steps, starting with commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the 8-oxa-2-azaspiro[4.5]decane core

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can be used to study biological processes and interactions. Its potential as a pharmacological agent is being explored for various therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged for various applications, including coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate

  • Tert-Butyl N-(7-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Uniqueness: Tert-Butyl (8-oxa-2-azaspiro[45]decan-4-yl)carbamate hydrochloride stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVPOMUWHQJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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